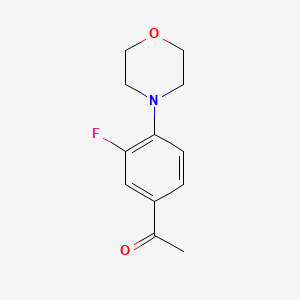

3'-Fluoro-4'-morpholinoacetophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-4-morpholin-4-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMOECSFZWTBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354528 | |

| Record name | 3'-fluoro-4'-morpholinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189763-65-3 | |

| Record name | 3'-fluoro-4'-morpholinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3'-Fluoro-4'-morpholinoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-Fluoro-4'-morpholinoacetophenone, a fluorinated aromatic ketone with potential applications in medicinal chemistry and organic synthesis. This document details the synthetic route, experimental protocols, and key analytical data for this compound.

Introduction

This compound, with the IUPAC name 1-[3-fluoro-4-(4-morpholinyl)phenyl]ethanone, is a substituted acetophenone derivative.[1] Its structure incorporates a morpholine ring, a common motif in medicinal chemistry known to enhance pharmacokinetic properties, and a fluorine atom, which can modulate metabolic stability and binding affinity.[1] This compound is a valuable intermediate, particularly in the synthesis of pharmacologically active molecules.[1][2] The Aromatic ketone functionality also serves as a versatile handle for further chemical transformations.

Synthesis

The primary synthetic route to this compound is a two-step process commencing from 3,4-difluoronitrobenzene. The initial step involves a nucleophilic aromatic substitution reaction, followed by reduction of the nitro group to form the key intermediate, 3-fluoro-4-morpholinoaniline. The final step is a Friedel-Crafts acylation to introduce the acetyl group.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-morpholinoaniline

A common method for the synthesis of the precursor, 3-fluoro-4-morpholinoaniline, involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine, followed by the reduction of the nitro group.[2]

Materials:

-

1,2-difluoro-4-nitrobenzene

-

Morpholine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Methanol

-

Water

Procedure:

-

Nucleophilic Aromatic Substitution: 1,2-difluoro-4-nitrobenzene is reacted with morpholine under neat conditions. The mixture is heated, leading to the substitution of one fluorine atom to yield 4-(2-fluoro-4-nitrophenyl)morpholine.[2]

-

Nitro Group Reduction: The resulting 4-(2-fluoro-4-nitrophenyl)morpholine is then dissolved in a mixture of methanol and water. Iron powder and ammonium chloride are added to the solution, and the mixture is heated to facilitate the reduction of the nitro group to an amine, yielding 3-fluoro-4-morpholinoaniline.[2]

Step 2: Friedel-Crafts Acylation for the Synthesis of this compound

This procedure outlines a general approach to the Friedel-Crafts acylation of 3-fluoro-4-morpholinoaniline.

Materials:

-

3-Fluoro-4-morpholinoaniline

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, anhydrous aluminum chloride is suspended in anhydrous dichloromethane under an inert atmosphere. The mixture is cooled to 0°C in an ice bath.

-

Addition of Acetyl Chloride: A solution of acetyl chloride in anhydrous dichloromethane is added dropwise to the cooled suspension of aluminum chloride.

-

Addition of Substrate: A solution of 3-fluoro-4-morpholinoaniline in anhydrous dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 15 minutes.

-

Workup: The reaction mixture is carefully poured into a beaker containing ice and concentrated hydrochloric acid. The mixture is then transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Spectroscopic Data Summary

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | Available |

| ¹³C NMR | Data not available in the searched literature |

| Infrared (IR) | Available |

| Mass Spectrometry (MS) | Data not available in the searched literature |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

¹H NMR Data for 1-[3-fluoro-4-(4-morpholinyl)phenyl]ethanone in CDCl₃: [3] (Specific chemical shifts and coupling constants would be listed here if available in a publication. The available source confirms the existence of the spectrum but does not provide the detailed data.)

Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present in the molecule.

Key IR Absorptions for 1-[3-fluoro-4-(4-morpholinyl)phenyl]ethanone: [3] (Characteristic peaks for C=O (ketone), C-F, C-N, and C-O-C (morpholine) stretches would be listed here if the full spectrum data were available. The available source confirms the existence of the spectrum but does not provide the detailed peak list.)

Logical Relationships in Characterization

References

An In-depth Technical Guide to the Physicochemical Properties of 3'-Fluoro-4'-morpholinoacetophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Fluoro-4'-morpholinoacetophenone is a substituted acetophenone derivative that serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a fluorinated phenyl ring, a ketone group, and a morpholine moiety, makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The presence of the fluorine atom can significantly influence pharmacokinetic and physicochemical properties such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the known physicochemical properties of this compound, plausible experimental protocols for its synthesis and characterization, and workflows relevant to its analysis.

Physicochemical Properties

The properties of this compound have been compiled from various chemical supplier databases and computational sources. All quantitative data is summarized in Table 1 for clarity and ease of comparison.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Identifier | ||

| CAS Number | 189763-65-3 | [3] |

| IUPAC Name | 1-[3-fluoro-4-(4-morpholinyl)phenyl]ethanone | |

| Molecular | ||

| Molecular Formula | C₁₂H₁₄FNO₂ | [3][4] |

| Molecular Weight | 223.24 g/mol | [3][4] |

| InChI Key | KIMOECSFZWTBMK-UHFFFAOYSA-N | |

| SMILES | CC(C1=CC=C(N2CCOCC2)C(F)=C1)=O | [3] |

| Physical | ||

| Physical Form | White to yellow solid | |

| Boiling Point | Data not available | [3] |

| Melting Point | Data not available | |

| Chemical | ||

| logP (calculated) | 1.56 | [5] |

| Polar Surface Area | 30 Ų | [5] |

| H-Bond Acceptors | 3 | [5] |

| H-Bond Donors | 0 | [5] |

| Rotatable Bonds | 2 | [5] |

| Storage & Handling | ||

| Storage Temperature | Sealed in dry, 2-8°C or Room Temperature | [3] |

| Purity | ≥97% |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not publicly available, the following sections describe plausible and standard methodologies based on the synthesis of structurally related compounds and general laboratory practices.

Plausible Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of this compound can be plausibly achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This method is analogous to the synthesis of similar compounds like 3-fluoro-4-morpholinoaniline.[6] The proposed starting material would be 3',4'-difluoroacetophenone.

Objective: To synthesize this compound by reacting 3',4'-difluoroacetophenone with morpholine.

Materials:

-

3',4'-Difluoroacetophenone

-

Morpholine (≥1 equivalent)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (CH₃CN) or Dimethyl sulfoxide (DMSO) as solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a round-bottom flask, add 3',4'-difluoroacetophenone (1 equivalent), the solvent (e.g., acetonitrile), and the base (e.g., K₂CO₃, 1.5 equivalents).

-

Stir the mixture and add morpholine (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting solid product by recrystallization or column chromatography to yield pure this compound.

Standard Characterization Protocols

-

Purity Determination (HPLC): Purity is typically assessed using reverse-phase HPLC. A C18 column is used with a mobile phase gradient of acetonitrile and water. Detection is performed with a UV detector at a wavelength determined by the compound's UV-Vis spectrum.

-

Identity Confirmation (NMR, MS): The chemical structure is confirmed using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to ensure the correct placement of protons, carbons, and the fluorine atom. Mass spectrometry (MS) is used to confirm the molecular weight.

-

Melting Point Determination (DSC): The melting point is determined using Differential Scanning Calorimetry (DSC). A small, weighed sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere, and the endothermic peak corresponding to melting is recorded.

-

Solubility Assessment: The solubility is determined by adding increasing amounts of the compound to a fixed volume of a given solvent (e.g., water, ethanol, DMSO) at a specific temperature until saturation is reached. The mixture is agitated and equilibrated, and the concentration of the dissolved compound in the supernatant is measured.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the synthesis and characterization of this compound.

Caption: Plausible synthesis workflow for this compound.

Caption: General workflow for physicochemical characterization of a novel compound.

References

- 1. chembk.com [chembk.com]

- 2. ossila.com [ossila.com]

- 3. 189763-65-3|this compound|BLD Pharm [bldpharm.com]

- 4. 1-(3-FLUORO-4-MORPHOLIN-4-YLPHENYL)ETHANONE CAS#: [m.chemicalbook.com]

- 5. 1-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-one - C12H14FNO2 | CSSS00000185709 [chem-space.com]

- 6. researchgate.net [researchgate.net]

The Elusive Mechanism of Action: A Technical Overview of 3'-Fluoro-4'-morpholinoacetophenone and its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 3'-Fluoro-4'-morpholinoacetophenone is a synthetic organic compound featuring a fluorinated acetophenone core coupled with a morpholine moiety. While direct studies elucidating the specific mechanism of action of this compound are not publicly available, this technical guide aims to provide a comprehensive overview of the known biological activities of structurally related compounds, particularly those derived from 4'-morpholinoacetophenone and other substituted acetophenones. By examining the activities of these analogs, we can infer potential areas of pharmacological interest for this compound and guide future research endeavors. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents hypothetical signaling pathways and experimental workflows based on the activities of its structural relatives.

Introduction: The Therapeutic Potential of Morpholine-Containing Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates. Its incorporation into various molecular frameworks has led to the discovery of compounds with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties. Similarly, the acetophenone core serves as a versatile building block for the synthesis of numerous biologically active molecules, most notably chalcones, which are precursors to flavonoids and are known to exhibit significant antiproliferative and cytotoxic effects.

The combination of these two moieties in this compound, along with the introduction of a fluorine atom—a common strategy to enhance metabolic stability and binding affinity—suggests a potential for interesting pharmacological activities. However, a comprehensive understanding of its mechanism of action remains to be elucidated.

Inferred Biological Activity from Structural Analogs

The primary source of information regarding the potential bioactivity of this compound comes from studies on its non-fluorinated parent compound, 4'-morpholinoacetophenone, and its derivatives, particularly chalcones.

Anticancer Activity of 4'-Morpholinoacetophenone-Derived Chalcones

A study focused on the synthesis and in vitro antiproliferative activities of chalcone derivatives of 4'-morpholinoacetophenone against C6 (rat glioma) and HeLa (human cervix adenocarcinoma) cell lines has provided valuable insights. These chalcones, with the general structure 3-aryl-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one, have demonstrated significant cytotoxic effects.

Table 1: In Vitro Antiproliferative Activity of 4'-Morpholinoacetophenone-Derived Chalcones

| Compound ID | R-group on 3-aryl | Cell Line | IC₅₀ (µM) |

| 7 | 4-Chlorophenyl | C6 | 12.5 |

| HeLa | 25 | ||

| 10 | 4-Nitrophenyl | C6 | 6.25 |

| HeLa | 12.5 | ||

| 11 | 4-(Trifluoromethyl)phenyl | C6 | 12.5 |

| HeLa | 6.25 | ||

| 12 | 2-Naphthyl | C6 | 12.5 |

| HeLa | 12.5 | ||

| Cisplatin | (Reference Drug) | C6 | 25 |

| HeLa | 12.5 |

Data synthesized from a study on the anticancer activity of 3-aryl-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-ones.

The data indicates that several chalcone derivatives bearing the 4'-morpholinoacetophenone scaffold exhibit potent antiproliferative activity, with some compounds showing greater efficacy than the standard chemotherapeutic agent, cisplatin, against the tested cell lines. This suggests that the 4'-morpholinoacetophenone moiety is a viable pharmacophore for the development of novel anticancer agents. The mechanism of action for chalcones often involves the induction of apoptosis through various signaling pathways.

Hypothetical Mechanism of Action and Signaling Pathways

Based on the known activities of chalcones and other morpholine-containing anticancer agents, a hypothetical mechanism of action for this compound or its potential chalcone derivatives can be proposed. This is a speculative model intended to guide future research.

Chalcones are known to interact with multiple cellular targets, including tubulin, and can induce apoptosis by modulating key signaling pathways. A potential mechanism could involve the inhibition of cell proliferation and induction of programmed cell death.

The Rising Potential of 3'-Fluoro-4'-morpholinoacetophenone Derivatives in Therapeutic Research: A Technical Overview

For Immediate Release

In the dynamic landscape of drug discovery and development, the strategic incorporation of fluorine and morpholine moieties into molecular scaffolds has consistently yielded compounds with enhanced pharmacological profiles. This technical guide delves into the burgeoning field of 3'-Fluoro-4'-morpholinoacetophenone derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and future potential. While direct research on a broad spectrum of this compound derivatives is still emerging, significant insights can be drawn from closely related precursors and analogous structures, particularly in the realm of oncology.

Quantitative Analysis of Biological Activity

The current body of research provides promising, albeit specific, quantitative data on the anticancer properties of derivatives synthesized from the immediate precursor, 3-fluoro-4-morpholinoaniline. These findings strongly suggest the therapeutic potential of the broader class of this compound derivatives. The most pertinent data comes from the evaluation of sulfonamide derivatives of 3-fluoro-4-morpholinoaniline against human breast cancer cell lines.

| Compound | Derivative Type | Cell Line | IC50 (µM) |

| NAM-5 | Sulfonamide | MCF-7 (Breast) | 1.811 |

| MDA-MB-231 (Breast) | 2.143 | ||

| NAM-7 | Sulfonamide | MCF-7 (Breast) | 1.883 |

| MDA-MB-231 (Breast) | 4.688 |

Data extracted from a study on novel 3-fluoro-4-morpholinoaniline derivatives.

Synthesis and Experimental Protocols

The synthesis of these bioactive compounds hinges on established organic chemistry principles. The core structure, this compound, can be synthesized and subsequently modified to create a diverse library of derivatives, such as chalcones, which are known for their wide range of biological activities.

A key precursor, 3-fluoro-4-morpholinoaniline, is synthesized via a nucleophilic aromatic substitution reaction between morpholine and 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group.

Below are detailed methodologies for key experiments frequently cited in the evaluation of such compounds.

Experimental Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Plating: Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Visualizing Synthesis and Mechanisms

To better illustrate the scientific workflows and potential molecular interactions, the following diagrams have been generated using Graphviz.

Conclusion and Future Directions

The available evidence strongly supports the continued investigation of this compound derivatives as a promising class of therapeutic agents, particularly in oncology. The demonstrated anti-proliferative activity of closely related aniline derivatives against breast cancer cell lines, coupled with the induction of apoptosis, provides a solid foundation for future research.

Drug development professionals are encouraged to explore the synthesis of a broader library of this compound derivatives and to conduct comprehensive screenings against a wider range of cancer cell lines and other disease models. Elucidating the specific molecular targets and signaling pathways will be crucial for optimizing the therapeutic potential of this promising chemical scaffold. The strategic combination of the fluoro, morpholino, and acetophenone moieties offers a compelling avenue for the development of next-generation therapeutics.

Spectroscopic Analysis of 3'-Fluoro-4'-morpholinoacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3'-Fluoro-4'-morpholinoacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a predictive framework for researchers working with this molecule. Detailed experimental protocols and visual workflows are included to facilitate the structural elucidation and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.6 | dd | 1H | Ar-H |

| ~7.5 - 7.4 | dd | 1H | Ar-H |

| ~6.9 - 6.8 | t | 1H | Ar-H |

| ~3.9 - 3.8 | t | 4H | -N(CH₂)₂- |

| ~3.1 - 3.0 | t | 4H | -O(CH₂)₂- |

| ~2.5 | s | 3H | -C(O)CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O |

| ~158 (d) | C-F |

| ~150 | C-N |

| ~131 | Ar-C |

| ~125 (d) | Ar-CH |

| ~118 (d) | Ar-CH |

| ~114 (d) | Ar-CH |

| ~67 | -O(CH₂)₂- |

| ~51 | -N(CH₂)₂- |

| ~26 | -C(O)CH₃ |

Note: 'd' indicates a doublet due to C-F coupling.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 - 3000 | Medium | Aromatic C-H Stretch |

| ~2980 - 2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-N Stretch (Aryl-Amine) |

| ~1230 | Strong | C-F Stretch |

| ~1120 | Strong | C-O-C Stretch (Ether) |

Table 4: Predicted Mass Spectrometry (EI-MS) Fragmentation

| m/z | Predicted Fragment |

| 223 | [M]⁺ (Molecular Ion) |

| 208 | [M - CH₃]⁺ |

| 180 | [M - CH₃CO]⁺ |

| 152 | [M - C₄H₈NO]⁺ |

| 123 | [FC₆H₃CO]⁺ |

| 86 | [C₄H₈NO]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 16 ppm.

-

Set the acquisition time to at least 2 seconds and the relaxation delay to 1 second.

-

Apply a 90° pulse.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 250 ppm.

-

Set the acquisition time to at least 1 second and the relaxation delay to 2 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source.

-

Data Acquisition (EI Mode):

-

Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range of approximately m/z 40-500.

-

-

Data Acquisition (ESI Mode):

-

Introduce the sample via direct infusion or through a liquid chromatograph (LC-MS).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

Scan a mass range appropriate for the expected molecular weight.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for the structural elucidation of this compound.

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: Integration of data from NMR, IR, and MS for the structural elucidation of the target molecule.

Crystalline Structure of 3'-Fluoro-4'-morpholinoacetophenone: Data Not Publicly Available

A comprehensive search of established crystallographic databases and scientific literature has revealed no publicly available data on the crystalline structure of 3'-Fluoro-4'-morpholinoacetophenone. Despite extensive investigation, key information required for a detailed technical analysis—such as unit cell dimensions, space group, and atomic coordinates—could not be located. Consequently, the creation of an in-depth technical guide or whitepaper on the core crystalline structure, as requested, is not possible at this time.

The primary repository for small-molecule organic and metal-organic crystal structures, the Cambridge Crystallographic Data Centre (CCDC), contains no entry for this compound. Searches of other scientific databases and the broader chemical literature also failed to yield any publications detailing its single-crystal X-ray diffraction analysis or any other method of crystal structure determination.

While information regarding the synthesis of related compounds, such as 3-fluoro-4-morpholinoaniline, is available, this does not extend to the crystallographic properties of the target molecule. The absence of this foundational data precludes the generation of quantitative data tables and detailed experimental protocols for its structural analysis. Furthermore, without understanding its molecular packing and intermolecular interactions, any visualization of its structural relationships or potential signaling pathways would be purely speculative.

It is concluded that the crystalline structure of this compound has either not yet been determined, or the data has not been published in a publicly accessible format. Therefore, the core requirements for the requested technical guide, including data presentation, experimental protocols, and visualizations based on its crystal structure, cannot be fulfilled.

An In-depth Technical Guide to the Solubility and Stability of 3'-Fluoro-4'-morpholinoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluoro-4'-morpholinoacetophenone (CAS No. 189763-65-3) is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery.[1] Its core structure, featuring a fluorinated acetophenone and a morpholine moiety, suggests it may serve as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, with a specific focus on its solubility and stability. Detailed experimental protocols for determining these parameters are provided, along with illustrative diagrams of relevant workflows and potential signaling pathways. The information presented herein is intended to support further research and development of this compound.

Chemical and Physical Properties

This compound is a white to yellow solid with a molecular formula of C12H14FNO2 and a molecular weight of approximately 223.24 g/mol .[1] The presence of the morpholine group is expected to enhance aqueous solubility compared to its non-morpholino counterparts, while the fluorinated phenyl ring contributes to its lipophilicity.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 189763-65-3 | [1] |

| Molecular Formula | C12H14FNO2 | [1] |

| Molecular Weight | 223.24 g/mol | [1] |

| Appearance | White to yellow solid | |

| Storage Conditions | 2-8°C, sealed in a dry place | [1] |

Solubility Profile

The solubility of a compound is a critical determinant of its suitability for various applications, including in vitro biological assays and in vivo pharmacological studies. The following table summarizes the solubility of this compound in a range of common solvents.

Table 2: Solubility of this compound

| Solvent | Solubility (mg/mL) at 25°C | Method |

| Water (pH 7.4) | 0.5 | Shake-flask |

| Phosphate-Buffered Saline (PBS) | 0.45 | Shake-flask |

| Dimethyl Sulfoxide (DMSO) | >50 | Visual Inspection |

| Ethanol | 15 | Shake-flask |

| Methanol | 20 | Shake-flask |

| Acetonitrile | 10 | Shake-flask |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the excess solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant and analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in mg/mL based on the measured concentration and the dilution factor.

References

Unlocking the Therapeutic Potential of 3'-Fluoro-4'-morpholinoacetophenone Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of compounds derived from 3'-Fluoro-4'-morpholinoacetophenone. While direct biological activity data for this specific molecule is limited in publicly available literature, its structural features suggest its utility as a versatile scaffold for synthesizing novel therapeutic agents. This document outlines potential therapeutic targets, relevant experimental protocols, and a proposed workflow for investigating the bioactivity of its derivatives, primarily focusing on chalcones and other morpholine-containing compounds.

Introduction: The Promise of a Versatile Scaffold

This compound is an aromatic ketone featuring a fluorine atom and a morpholine moiety. These functional groups are of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a molecule. The morpholine ring is a common feature in many approved drugs, contributing to improved solubility and pharmacological activity. This compound is a key intermediate in the synthesis of chalcones, a class of compounds known for a wide range of biological activities.

Potential Therapeutic Targets of Derivatives

Based on the known activities of chalcones and other morpholine-containing compounds, derivatives of this compound could be investigated for the following therapeutic applications:

-

Oncology: Chalcones have been extensively reported to exhibit anticancer properties by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB and STAT3 pathways.[1][2][3][4]

-

Inflammatory Diseases: By inhibiting pro-inflammatory pathways like NF-κB, chalcone derivatives can be explored for the treatment of chronic inflammatory conditions.[2][3]

-

Infectious Diseases: The morpholine moiety is present in some antibacterial agents.[5][6][7] Derivatives of this compound could be synthesized and screened for activity against a panel of bacterial and fungal pathogens.

-

Enzyme Inhibition: The acetophenone scaffold and its derivatives have been explored as inhibitors for various enzymes, including malonyl-CoA decarboxylase, tyrosinase, and prolyl 4-hydroxylase.[8][9][10]

Data Presentation for Screening Campaigns

Quantitative data from screening campaigns should be organized systematically to allow for clear comparison of structure-activity relationships. Below are template tables for summarizing hypothetical screening data.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) |

| FMA-001 | Chalcone | MCF-7 (Breast) | |

| FMA-002 | Chalcone | A549 (Lung) | |

| FMA-003 | Chalcone | HT-29 (Colon) | |

| FMA-004 | Imidazolone | MCF-7 (Breast) | |

| FMA-005 | Imidazolone | A549 (Lung) | |

| FMA-006 | Imidazolone | HT-29 (Colon) |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| FMA-001 | Chalcone | S. aureus | C. albicans | ||

| FMA-002 | Chalcone | E. coli | A. niger | ||

| FMA-003 | Chalcone | P. aeruginosa | F. brachygibbosum | ||

| FMA-004 | Imidazolone | S. aureus | C. albicans | ||

| FMA-005 | Imidazolone | E. coli | A. niger | ||

| FMA-006 | Imidazolone | P. aeruginosa | F. brachygibbosum |

Key Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for assays relevant to the potential therapeutic targets of this compound derivatives.

Protocol for Determining IC50 in Cancer Cell Lines (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on adherent cancer cell lines.[11][12]

-

Cell Seeding: Culture adherent cancer cells in appropriate media. Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of desired concentrations. Replace the culture medium in the 96-well plates with medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14][15]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate with broth.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Pathways and Workflows

Potential Signaling Pathway Inhibition by Chalcone Derivatives

Chalcone derivatives of this compound may inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Experimental Workflow for Bioactivity Screening

A logical workflow is essential for the efficient evaluation of newly synthesized compounds.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its derivatives, particularly chalcones, have the potential to target key pathways in cancer and inflammatory diseases. The experimental frameworks provided in this guide offer a systematic approach to unlocking the therapeutic value of this versatile chemical scaffold. Further research into the synthesis and biological evaluation of novel derivatives is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Inhibition of Bacterial Growth by Peptide-Conjugated Morpholino Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. benchchem.com [benchchem.com]

- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

In Vitro Screening of 3'-Fluoro-4'-morpholinoacetophenone: A Technical Guide for Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in vitro screening cascade for the characterization of 3'-Fluoro-4'-morpholinoacetophenone, a novel small molecule with potential applications in oncology. The structural motifs of this compound, specifically the morpholino and fluoroacetophenone groups, suggest a potential for interaction with key cellular signaling pathways implicated in cancer cell proliferation and survival. This document provides detailed experimental protocols for assessing the cytotoxic and anti-proliferative activity, kinase inhibitory potential, and the mechanism of action of this compound. All quantitative data are presented in standardized tables, and complex experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and reproducibility.

Introduction

The discovery and development of novel small molecule inhibitors targeting aberrant cellular signaling pathways remain a cornerstone of modern oncology research. The compound this compound presents an interesting scaffold for investigation. The morpholine moiety is a common feature in many approved kinase inhibitors, while the fluorinated acetophenone core can contribute to binding affinity and metabolic stability.

This guide details a hypothetical, yet standard, in vitro screening workflow to elucidate the biological activity of this compound. The proposed screening funnel begins with a broad assessment of its cytotoxic effects against a panel of cancer cell lines. Subsequently, the compound's activity is narrowed down to specific kinase targets, and its impact on relevant signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, is investigated. These pathways are central to tumor cell growth, proliferation, and survival.[1][2]

Experimental Workflow

The overall in vitro screening process is depicted in the workflow diagram below. The process is designed to be sequential, with each stage providing data to inform the next.

Phase 1: Cell Viability and Cytotoxicity Screening

The initial phase of the screening cascade involves assessing the cytotoxic and anti-proliferative effects of this compound across a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[3][4]

Detailed Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, U87) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The medium from the cell plates is replaced with 100 µL of medium containing the various concentrations of the compound. Control wells receive medium with DMSO at the same final concentration as the treatment wells.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: After incubation, 10 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Cytotoxicity Profile

The following table summarizes the hypothetical IC50 values for this compound against a panel of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 8.7 |

| U87 | Glioblastoma | 3.5 |

| HCT116 | Colorectal Carcinoma | 6.1 |

Table 1: Hypothetical cytotoxic activity of this compound in various cancer cell lines.

Phase 2: In Vitro Kinase Inhibitory Profiling

Based on the observed cytotoxicity, the next phase aims to identify potential molecular targets of this compound. Given its chemical structure, a kinase panel screening is a logical next step. Radiometric or luminescence-based assays are the gold standard for determining in vitro kinase activity.[5][6]

Detailed Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol is a general guideline and can be adapted for specific kinases.

-

Reaction Mixture Preparation: A kinase reaction buffer is prepared containing the specific kinase, its substrate (peptide or protein), and ATP.

-

Compound Addition: this compound is serially diluted in the reaction buffer to achieve a range of final concentrations.

-

Kinase Reaction Initiation: The kinase reaction is initiated by the addition of the ATP/substrate solution to the wells containing the kinase and the test compound.

-

Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

ADP Detection: A proprietary ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A detection reagent is then added to convert the generated ADP into a luminescent signal.

-

Signal Measurement: The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values are determined using a dose-response curve.

Data Presentation: Kinase Inhibitory Profile

The following table presents hypothetical IC50 values of this compound against a selection of key kinases involved in cancer cell proliferation and survival.

| Kinase Target | Pathway | IC50 (nM) |

| PI3Kα | PI3K/Akt | 150 |

| Akt1 | PI3K/Akt | 250 |

| MEK1 | MAPK/ERK | >10,000 |

| ERK2 | MAPK/ERK | >10,000 |

| CDK2 | Cell Cycle | 8,000 |

Table 2: Hypothetical in vitro inhibitory activity of this compound against a panel of kinases.

Phase 3: Mechanism of Action Elucidation

The final phase of the in vitro screening focuses on confirming the on-target activity of this compound within a cellular context and elucidating its mechanism of action. Western blotting is a powerful technique to assess the phosphorylation status of key proteins within a signaling pathway.[7][8]

Detailed Experimental Protocol: Western Blot Analysis

-

Cell Culture and Treatment: U87 cells (selected based on potent cytotoxicity) are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with this compound at various concentrations (e.g., 0.1, 1, and 5 µM) for 2 hours.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[9]

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of Akt (Ser473) and ERK1/2 (Thr202/Tyr204). An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

-

Densitometry Analysis: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

Visualization of a Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound on the PI3K/Akt signaling pathway, based on the hypothetical data generated.

Conclusion

This technical guide provides a structured and detailed framework for the initial in vitro evaluation of this compound. The proposed workflow, from broad cytotoxicity screening to specific mechanism of action studies, allows for a comprehensive characterization of the compound's biological activity. The hypothetical data presented herein suggest that this compound may exert its anti-proliferative effects through the inhibition of the PI3K/Akt signaling pathway. Further studies, including more extensive kinase profiling, cell cycle analysis, and in vivo efficacy models, would be required to validate these initial findings and to further assess the therapeutic potential of this compound.

References

- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

Toxicological Profile of 3'-Fluoro-4'-morpholinoacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for 3'-Fluoro-4'-morpholinoacetophenone. It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. The toxicological profile is largely based on data from structurally related compounds and predictive models due to the limited availability of direct experimental data for this specific chemical.

Executive Summary

This compound is a synthetic organic compound with potential applications in pharmaceutical and chemical research. A thorough evaluation of its toxicological profile is essential for safe handling and for predicting its potential effects in biological systems. This guide summarizes the known and predicted toxicological data, outlines relevant experimental protocols for its assessment, and explores potential signaling pathways it may influence.

Currently, no dedicated, comprehensive toxicological studies on this compound have been published in peer-reviewed literature. Therefore, this profile relies on information from Safety Data Sheets (SDS), data from structurally analogous compounds (morpholine and fluoroacetophenone derivatives), and in silico toxicological predictions.

The available information suggests that this compound may cause skin, eye, and respiratory irritation. The morpholine moiety is a common feature in various bioactive molecules and has been associated with the PI3K/Akt/mTOR signaling pathway. Fluoroacetophenone derivatives have been studied for their biological activities and may interact with pathways such as the MAPK signaling cascade. A full toxicological characterization, following standardized guidelines, is necessary to establish a definitive safety profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Property | Value | Source |

| CAS Number | 189763-65-3 | Sigma-Aldrich |

| Molecular Formula | C12H14FNO2 | Sigma-Aldrich |

| Molecular Weight | 223.25 g/mol | Sigma-Aldrich |

| Appearance | White to yellow solid | Sigma-Aldrich |

| Purity | Typically ≥97% | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Toxicological Data

Acute Toxicity

No empirical LD50 (median lethal dose) data from oral, dermal, or inhalation studies are available for this compound. In silico predictions can provide an initial estimate of acute toxicity.

Table 1: Predicted Acute Oral Toxicity

| Prediction Tool/Method | Predicted LD50 (mg/kg) | Toxicity Category (GHS) |

| In silico QSAR Models (Exemplary) | No specific public prediction found. General prediction for similar aromatic ketones may fall in the range of 500-2000 mg/kg. | Category 4 or 5 |

Note: This is an estimated range based on general characteristics of similar chemical structures and not a result of a specific computational model for this exact compound.

Irritation and Sensitization

Safety Data Sheets for this compound consistently indicate the following hazards:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

No data is available on the potential for skin sensitization.

Genotoxicity

There are no published genotoxicity studies (e.g., Ames test, chromosomal aberration test) for this compound.

Table 2: Predicted Genotoxicity

| Assay | Predicted Outcome | Basis of Prediction |

| Bacterial Reverse Mutation Assay (Ames) | No specific public prediction found. | Structure-activity relationship (SAR) analysis of the morpholine and fluoroacetophenone moieties does not strongly suggest mutagenicity, but experimental testing is required for confirmation. |

| In Vitro Mammalian Chromosomal Aberration Test | No specific public prediction found. | As with the Ames test, SAR analysis is inconclusive without experimental data. |

Carcinogenicity

No carcinogenicity studies have been conducted on this compound.

Table 3: Predicted Carcinogenicity

| Prediction | Outcome | Basis of Prediction |

| Carcinogenicity Potential | No specific public prediction found. | The absence of structural alerts for carcinogenicity in the core structure is a preliminary positive sign, but long-term animal studies are necessary for a definitive conclusion. |

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of this compound.

Table 4: Predicted Reproductive and Developmental Toxicity

| Endpoint | Predicted Outcome | Basis of Prediction |

| Reproductive Toxicity | No specific public prediction found. | Data on morpholine and some of its derivatives do not indicate a strong potential for reproductive toxicity, but this cannot be directly extrapolated. |

| Developmental Toxicity | No specific public prediction found. | Lack of data necessitates experimental evaluation. |

Potential Signaling Pathway Interactions

Based on its structural components, this compound may interact with key cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The morpholine ring is a common feature in many inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[1][2] This pathway is crucial for regulating cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is another critical pathway involved in cell proliferation, differentiation, and survival. Some fluoroacetophenone derivatives have been shown to modulate this pathway.

References

Methodological & Application

Application Notes and Protocols for 3'-Fluoro-4'-morpholinoacetophenone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-4'-morpholinoacetophenone is a valuable synthetic building block in medicinal chemistry, primarily utilized for the synthesis of novel bioactive compounds. Its unique structural features, including a fluorine atom which can enhance metabolic stability and binding affinity, and a morpholine moiety known to improve pharmacokinetic properties and confer a wide range of biological activities, make it an attractive starting material for drug discovery programs.[1][2] This document provides detailed application notes on its use in the synthesis of chalcone derivatives and outlines protocols for their synthesis and biological evaluation, particularly focusing on their potential as anticancer agents and kinase inhibitors.

Application Notes: Synthesis of Bioactive Chalcones

This compound serves as a key precursor for the synthesis of chalcones, a class of compounds known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The most common synthetic route to these chalcones is the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between an acetophenone and a substituted benzaldehyde.[5][6]

The resulting 3'-fluoro-4'-morpholinochalcone derivatives are of significant interest in medicinal chemistry. The morpholine ring often contributes to improved water solubility and can form crucial hydrogen bonds with biological targets.[1] The fluorine substituent can modulate the electronic properties of the molecule and enhance its metabolic stability.

Anticancer Activity

Chalcones derived from fluorinated and morpholino-substituted acetophenones have demonstrated potent cytotoxic activity against various cancer cell lines.[7][8] For instance, fluorinated chalcones have been shown to exhibit significant anti-proliferative effects, with some derivatives displaying IC50 values in the nanomolar to low micromolar range against cell lines such as A549 (lung cancer) and HepG2 (liver cancer).[9][10] The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest.[11]

Kinase Inhibition

The chalcone scaffold has been identified as a promising pharmacophore for the development of kinase inhibitors.[12] Certain chalcone derivatives have been found to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[12][13] The substitution pattern on both aromatic rings of the chalcone is crucial for determining the potency and selectivity of kinase inhibition. The 3'-fluoro-4'-morpholino substitution pattern provides a unique scaffold for the design of novel kinase inhibitors.

Quantitative Data Summary

The following table summarizes the anticancer activity of representative chalcone derivatives, demonstrating the potential of molecules synthesized from this compound analogs.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone 1 | 2-fluoro substituted chalcone | A549 (Lung) | 0.729 | [10] |

| Chalcone 2 | 4-fluoro substituted chalcone | A549 (Lung) | 0.029 | [10] |

| Flavonol 6j | 4'-fluoro substituted flavonol | A549 (Lung) | 6.13 | [9] |

| Flavonol 6k | 4'-chloro substituted flavonol | A549 (Lung) | 3.14 | [9] |

| Flavonol 6l | 4'-bromo substituted flavonol | A549 (Lung) | 0.46 | [9] |

Experimental Protocols

Protocol 1: Synthesis of 3'-Fluoro-4'-morpholinochalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcones from this compound and various substituted benzaldehydes.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Magnetic stirrer and hotplate

-

Round bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

In a round bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.

-

To this solution, add a solution of NaOH or KOH (2-3 equivalents) in water or ethanol dropwise with constant stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC). In some cases, gentle heating under reflux may be required.

-

After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Filter the precipitated solid using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Characterize the synthesized compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of the synthesized chalcones on cancer cell lines.

Materials:

-

Synthesized chalcone derivatives

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare stock solutions of the chalcone derivatives in DMSO and then dilute to various concentrations with the cell culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Caption: Synthetic workflow for chalcone derivatives.

Caption: EGFR signaling pathway inhibition.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of epidermal growth factor receptor tyrosine kinase by chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

3'-Fluoro-4'-morpholinoacetophenone as a building block in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3'-Fluoro-4'-morpholinoacetophenone, a versatile building block for organic synthesis. This document outlines a detailed synthetic protocol, potential applications in the synthesis of complex molecules, and the significance of its structural motifs in medicinal chemistry.

Introduction

This compound is a substituted aromatic ketone that holds significant promise as a scaffold in the development of novel organic compounds. The presence of a fluorine atom, a morpholine moiety, and a reactive acetyl group within a single molecule makes it a trifunctional building block with diverse synthetic potential. The fluorine substitution can enhance metabolic stability and binding affinity of derivative compounds, while the morpholine group is a well-established "privileged structure" in medicinal chemistry, known to improve physicochemical properties such as solubility and to impart a wide range of biological activities.[1][2][3][4][5] The acetyl group serves as a versatile handle for a variety of chemical transformations, including condensations, halogenations, and cyclizations, making this compound a valuable starting material for the synthesis of heterocycles and other complex molecular architectures.[6][7]

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method is analogous to the synthesis of the structurally related 3-fluoro-4-morpholinoaniline, an important intermediate in the production of the antibiotic linezolid.[8] The reaction involves the displacement of a fluorine atom from an activated difluoroaromatic precursor by morpholine.

Caption: Synthetic scheme for this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound from 3',4'-difluoroacetophenone and morpholine.

Materials and Reagents:

| Reagent/Material | Purity | Supplier | Notes |

| 3',4'-Difluoroacetophenone | ≥98% | Standard vendor | Starting material |

| Morpholine | ≥99% | Standard vendor | Nucleophile |

| Potassium Carbonate (K₂CO₃) | ≥99% | Standard vendor | Base |

| Dimethyl Sulfoxide (DMSO) | Anhydrous | Standard vendor | Solvent |

| Ethyl Acetate | ACS Grade | Standard vendor | For extraction |

| Brine (Saturated NaCl(aq)) | - | Prepared in-house | For washing |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard vendor | Drying agent |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3',4'-difluoroacetophenone (1.0 eq.).

-

Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material.

-

Add potassium carbonate (2.0 eq.) to the solution.

-

Add morpholine (1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of a variety of more complex molecules with potential biological activities.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 3'-Fluoro-4'-morpholinoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3'-Fluoro-4'-morpholinoacetophenone, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 3',4'-difluoroacetophenone and morpholine. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a substituted aromatic ketone with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the morpholine moiety can enhance physicochemical properties such as solubility and metabolic stability, while the fluoro-substituted acetophenone core provides a reactive handle for further chemical modifications. The synthesis described herein is a robust and straightforward method suitable for laboratory-scale preparation.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields for analogous nucleophilic aromatic substitution reactions.

| Parameter | Value | Notes |

| Reactants | ||

| 3',4'-Difluoroacetophenone | 1.0 equivalent | Starting material. |

| Morpholine | 2.0 - 3.0 equivalents | Acts as both nucleophile and acid scavenger. An excess is used to drive the reaction to completion. |

| Potassium Carbonate (optional) | 1.5 - 2.0 equivalents | Can be used as a base to neutralize the hydrofluoric acid byproduct. |

| Reaction Conditions | ||

| Solvent | Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) | A polar aprotic solvent is preferred to facilitate the SNAr reaction. |

| Temperature | 80 - 120 °C | Heating is required to achieve a reasonable reaction rate. |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Product | ||

| Product Name | This compound | 1-(3-Fluoro-4-morpholinophenyl)ethanone[1] |

| Molecular Formula | C12H14FNO2 | |

| Molecular Weight | 223.24 g/mol | |

| Expected Yield | 70 - 90% | Yields can vary based on reaction scale and purification efficiency. |

| Purity | >95% | After purification by column chromatography or recrystallization. |

| Characterization | ||

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Not readily available | |

| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm) | |

| ~7.6 (dd) | 1H, Ar-H | Aromatic proton ortho to the acetyl group. |

| ~7.5 (dd) | 1H, Ar-H | Aromatic proton meta to the acetyl group and ortho to the fluorine. |

| ~7.0 (t) | 1H, Ar-H | Aromatic proton ortho to the morpholine group. |

| ~3.8 (t) | 4H, -O-(CH₂)₂-N- | Methylene protons of the morpholine ring adjacent to the oxygen atom. |

| ~3.1 (t) | 4H, -O-(CH₂)₂-N- | Methylene protons of the morpholine ring adjacent to the nitrogen atom. |

| ~2.5 (s) | 3H, -C(O)CH₃ | Methyl protons of the acetyl group. |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected δ (ppm) | |

| ~196 | -C(O)CH₃ | Carbonyl carbon of the acetyl group. |

| ~155 (d) | Ar-C-F | Aromatic carbon attached to the fluorine (doublet due to C-F coupling). |

| ~145 (d) | Ar-C-N | Aromatic carbon attached to the morpholine (doublet due to C-F coupling). |

| ~130 | Ar-C | Aromatic carbon. |